3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2048273-69-2
VCID: VC5124667
InChI: InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H
SMILES: C1COCC(C1N)F.Cl
Molecular Formula: C5H11ClFNO
Molecular Weight: 155.6

3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

CAS No.: 2048273-69-2

Cat. No.: VC5124667

Molecular Formula: C5H11ClFNO

Molecular Weight: 155.6

* For research use only. Not for human or veterinary use.

3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride - 2048273-69-2

Specification

CAS No. 2048273-69-2
Molecular Formula C5H11ClFNO
Molecular Weight 155.6
IUPAC Name 3-fluorooxan-4-amine;hydrochloride
Standard InChI InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H
Standard InChI Key JYZWPWDEIMDHFF-UHFFFAOYSA-N
SMILES C1COCC(C1N)F.Cl

Introduction

Chemical Structure and Stereochemical Variants

Core Structure and Molecular Properties

The base structure of 3-fluorotetrahydro-2H-pyran-4-amine consists of a tetrahydropyran ring (a six-membered oxygen-containing heterocycle) with a fluorine atom at position 3 and a primary amine at position 4. The hydrochloride salt form, with the molecular formula C₅H₁₁ClFNO and a molecular weight of 155.6 g/mol, is commonly utilized to improve physicochemical stability . Key stereoisomers include:

  • (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1630815-55-2)

  • (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine (CAS: 1422188-16-6)

  • (3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1630906-37-4)

The stereochemistry critically influences biological activity, as evidenced by the distinct pharmacological profiles of enantiomers in related compounds .

Spectral and Computational Data

  • InChI Key: JYZWPWDEIMDHFF-FHAQVOQBSA-N (for (3R,4S)-isomer)

  • SMILES: C1COC[C@@H]([C@H]1N)F.Cl

  • 3D Conformation: Computational models reveal a chair conformation for the tetrahydropyran ring, with axial fluorine and equatorial amine groups minimizing steric strain .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 3-fluorotetrahydro-2H-pyran-4-amine hydrochloride typically involves stereoselective fluorination and ring-closing strategies:

  • Fluorination via DAST/Selectfluor: A hydroxyl group at position 3 of a tetrahydropyran precursor is replaced with fluorine using diethylaminosulfur trifluoride (DAST) or Selectfluor.

  • Amine Protection/Deprotection: The amine group is protected (e.g., as a Boc derivative) during fluorination to prevent side reactions, followed by acidic deprotection and salt formation .

  • Chiral Resolution: Enantiomers are separated using chiral chromatography or enzymatic resolution .

Mechanistic Insights

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight155.6 g/mol
SolubilitySoluble in polar solvents (e.g., water, methanol)
Melting PointNot reported (decomposes above 200°C)
Storage Conditions2–8°C in inert atmosphere
pKa (Amine)~8.5 (predicted)

Biological Activity and Applications

Medicinal Chemistry Applications

The fluorine atom’s electronegativity enhances hydrogen-bonding interactions with biological targets, making this compound a valuable intermediate in:

  • Protease Inhibitors: Fluorinated tetrahydropyrans mimic transition states in enzymatic reactions.

  • CNS-Targeting Drugs: The compound’s ability to cross the blood-brain barrier is under investigation for neurological disorders .

Agrochemistry and Material Science

  • Herbicide Development: Fluorinated amines disrupt plant amino acid biosynthesis.

  • Ligands in Catalysis: Chiral amines serve as ligands in asymmetric synthesis .

HazardPrecautionary MeasuresSource
Acute oral toxicity (H302)Use personal protective equipment
Skin/eye irritation (H315/H319)Avoid inhalation and direct contact
Respiratory tract irritation (H335)Work in fume hood

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